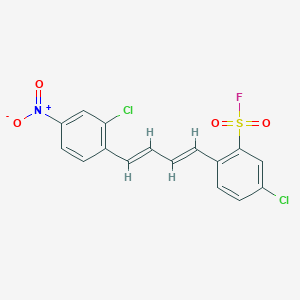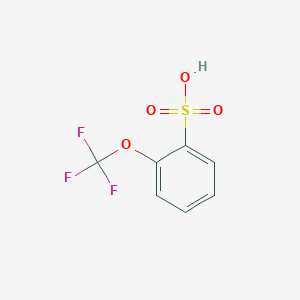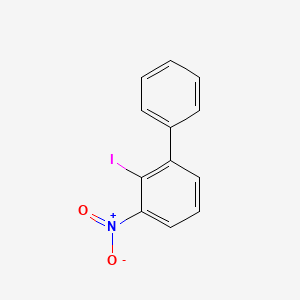
2-Iodo-3-nitro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-3-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an iodine atom attached to one ring and a nitro group attached to the other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-nitro-1,1’-biphenyl typically involves a multi-step process. One common method is the nitration of 2-Iodo-1,1’-biphenyl, which can be synthesized from 2-aminobiphenyl through a series of reactions.
Industrial Production Methods
Industrial production of 2-Iodo-3-nitro-1,1’-biphenyl may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Iodo-3-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the iodine and nitro groups makes the compound reactive towards electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid and sulfuric acid are used for nitration.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are common reagents for the reduction of the nitro group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Reduction: The reduction of the nitro group yields 2-Iodo-3-amino-1,1’-biphenyl.
Coupling Reactions: Various biphenyl derivatives can be formed depending on the boronic acid used in the reaction.
科学的研究の応用
2-Iodo-3-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
作用機序
The mechanism of action of 2-Iodo-3-nitro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
2-Iodo-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1,1’-biphenyl:
2-Bromo-3-nitro-1,1’-biphenyl: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
The combination of these functional groups makes it a versatile compound for synthetic and research purposes .
特性
CAS番号 |
87666-87-3 |
|---|---|
分子式 |
C12H8INO2 |
分子量 |
325.10 g/mol |
IUPAC名 |
2-iodo-1-nitro-3-phenylbenzene |
InChI |
InChI=1S/C12H8INO2/c13-12-10(9-5-2-1-3-6-9)7-4-8-11(12)14(15)16/h1-8H |
InChIキー |
DRXIHRCXPXDZHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


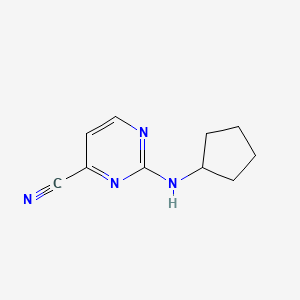

![10-Hydroxybenzo[h]quinoline-9-carbaldehyde](/img/structure/B13346174.png)
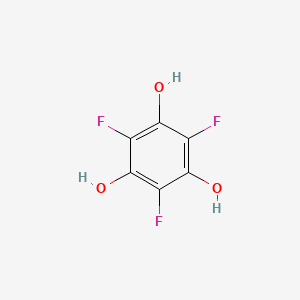
![tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13346183.png)
![2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13346189.png)
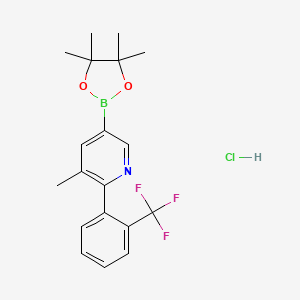
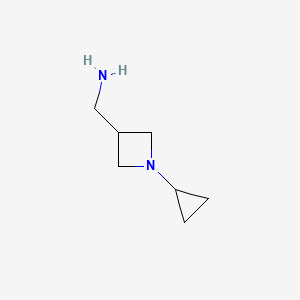
![Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B13346218.png)
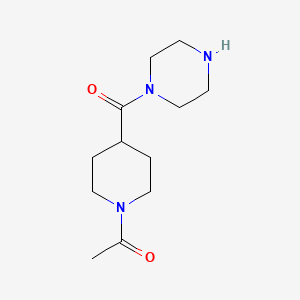
![8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13346230.png)

